molecular formula C44H62N4O12 B1250121 Dihydrohalichondramide

Dihydrohalichondramide

Cat. No. B1250121
M. Wt: 839 g/mol
InChI Key: YOEZYKWLOADELV-APXUAPHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrohalichondramide is a natural product found in Hexabranchus sanguineus, Halichondria, and Jaspis with data available.

Scientific Research Applications

1. Biological Tissue Research

  • Digital Image Correlation (DIC) is a versatile optical method showing promise for applications involving biological tissues and biomaterials. DIC has potential use for in vivo applications in biomedical research, such as analyzing mechanical behavior and studying the evolution of loosening in cemented total hip replacements (Zhang & Arola, 2004).

2. Impact on Hepatic Endothelial Cells

  • Dihydrohalichondramide and Halichondramide disrupt microfilaments and impact the formation of fenestrae in liver sinusoidal endothelial cells (LSECs). This finding is critical for understanding the cellular processes in LSECs and could have implications for liver disease research (Braet et al., 2002).

3. Drug Discovery and Molecular Biology

  • The exploration of novel drugs, including those derived from compounds like Dihydrohalichondramide, has been significantly influenced by molecular biology and genomics. These advancements have led to a better understanding of drug action and potential applications (Drews, 2000).

4. Cell Cycle Progression in Neuroblastoma

  • Dihydroceramide desaturase, a key enzyme in ceramide generation, plays a role in cell cycle progression in human neuroblastoma cells. The regulation of this enzyme can significantly affect cell growth and may have implications in cancer research (Kraveka et al., 2007).

5. Hydrogen Generation from Weak Acids

  • Research into electrocatalytic generation of dihydrogen has revealed that weak acids can be used effectively. This research has potential implications for sustainable energy production and environmental science (Felton et al., 2007).

6. Roles in Cancer and Metabolic Diseases

  • Dihydroceramides, a class of sphingolipids, were once considered biologically inactive but are now recognized for their roles in various biological processes. Their implications in diseases ranging from diabetes to cancer make them significant for medical research (Lachkar et al., 2020).

properties

Molecular Formula

C44H62N4O12

Molecular Weight

839 g/mol

IUPAC Name

N-[(E)-11-[(24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide

InChI

InChI=1S/C44H62N4O12/c1-27-13-9-10-17-40-45-33(24-57-40)43-47-34(25-59-43)44-46-32(23-58-44)42(56-8)30(4)35(51)15-11-14-31(50)21-41(53)60-39(27)22-38(55-7)28(2)18-19-36(52)29(3)37(54-6)16-12-20-48(5)26-49/h10,12,17,20,23-31,37-39,42,50H,9,11,13-16,18-19,21-22H2,1-8H3/b17-10+,20-12+

InChI Key

YOEZYKWLOADELV-APXUAPHXSA-N

Isomeric SMILES

CC1CC/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)CCCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C/C=C/N(C)C=O)OC)OC)O)C)OC

Canonical SMILES

CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)CCCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)C)OC

synonyms

di-h-HALI
dihydrohalichondramide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrohalichondramide
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Dihydrohalichondramide
Reactant of Route 3
Dihydrohalichondramide
Reactant of Route 4
Dihydrohalichondramide
Reactant of Route 5
Dihydrohalichondramide
Reactant of Route 6
Dihydrohalichondramide

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